molecular formula C21H23N3O4 B2665014 N-(sec-butyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892278-13-6

N-(sec-butyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B2665014
M. Wt: 381.432
InChI Key: OGDMWDQZGVFLGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

There is a reference to a paper titled “Catalytic Properties of Hierarchical Zeolites ZrAl-BEA” by Kurmach, M. M., Popovych, N. O., Kyriienko, P. I., Yaremov, P. S., Baranchikov, A. E., & Shvets, O. V. (2017)1. However, it’s unclear if this paper discusses the synthesis of the compound without access to the full text.


Scientific Research Applications

Synthesis and Binding Studies

One study involved the synthesis and radioligand binding studies of methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives as ligands for the apamin-sensitive Ca2+-activated K+ channels. This research indicates the potential application of these compounds in studying calcium channels, which are critical for various physiological processes (Graulich et al., 2006).

Conversion of Carboxylic Acids to Carboxamides

Another research explored the niobium pentachloride-promoted conversion of carboxylic acids to the corresponding carboxamides, demonstrating a practical method for synthesizing 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures. This method could be useful in the synthesis of complex organic molecules, including pharmacologically active compounds (Nery et al., 2003).

Development of Novel Compounds with Potential Biological Activities

A study on the development of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents showcases the versatility of tetrahydroquinazoline derivatives in creating compounds with significant pharmacological activities. This research could pave the way for new therapeutic agents in treating inflammation and pain (Abu‐Hashem et al., 2020).

Synthesis of Amino- and Sulfanyl-Derivatives

Research on the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones highlights the chemical diversity achievable with the tetrahydroquinazoline scaffold. Such derivatives could have applications in the development of new materials or as intermediates in the synthesis of biologically active molecules (Nowak et al., 2015).

Anticancer Activity

A study focused on the synthesis and anticancer activity of N-substituted 2-arylquinazolinones bearing trans-stilbene scaffold, with the sec-butyl derivative showing significant activity against human breast cancer cell lines. This suggests the potential use of similar compounds in cancer therapy (Mahdavi et al., 2015).

properties

IUPAC Name

N-butan-2-yl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-4-13(2)22-19(25)15-7-10-17-18(11-15)23-21(27)24(20(17)26)12-14-5-8-16(28-3)9-6-14/h5-11,13H,4,12H2,1-3H3,(H,22,25)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDMWDQZGVFLGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butan-2-yl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide

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